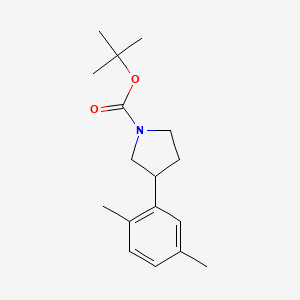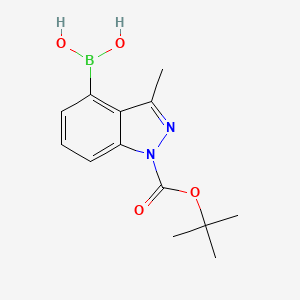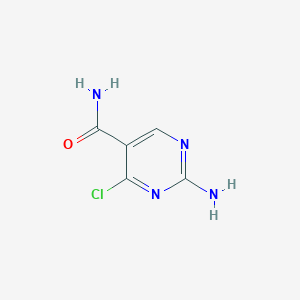![molecular formula C13H7ClF2N2 B13665682 6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)
6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of chlorine and fluorine atoms in the molecule enhances its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps . One common method includes:
Condensation Reaction: 2-aminopyridine reacts with 2,4-difluorobenzaldehyde in the presence of a base to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as iodine, to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and environmentally benign solvents to enhance yield and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Similar structure but with an ethyl group at the 2-position.
6-Chloro-2-(4-(difluoromethyl)thiophenyl)imidazo[1,2-a]pyridine: Similar structure with a difluoromethylthio group at the 4-position.
Uniqueness
6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential biological activity. This makes it a valuable compound for various applications in chemistry, biology, and medicine .
Propriétés
Formule moléculaire |
C13H7ClF2N2 |
|---|---|
Poids moléculaire |
264.66 g/mol |
Nom IUPAC |
6-chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7ClF2N2/c14-8-1-4-13-17-12(7-18(13)6-8)10-3-2-9(15)5-11(10)16/h1-7H |
Clé InChI |
UTXMPSDIOLEUJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C2=CN3C=C(C=CC3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B13665605.png)

![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)

![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665639.png)

![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)




